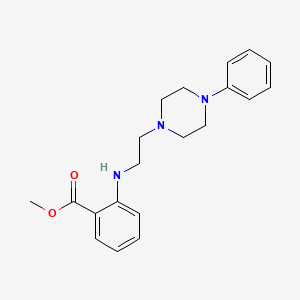
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tyrosine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine typically involves the protection of the amino group of L-tyrosine with a Boc group, followed by coupling with D-alanine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with D-alanine can be achieved using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane, hydrochloric acid, methanol.
Coupling: DCC, EDC, NHS, HOBt.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine is widely used in peptide synthesis as a protected amino acid building block. It facilitates the stepwise assembly of peptides and proteins by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It serves as a model compound for investigating the structure and function of peptides and proteins .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is employed in the synthesis of peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and diagnostic agents. It is also utilized in the synthesis of cosmetic peptides and bioactive peptides for various applications .
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of tyrosine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins . The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)-L-tyrosine: Similar structure but lacks the D-alanine residue.
N-(tert-Butoxycarbonyl)-L-alanine: Similar structure but lacks the tyrosine residue.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar structure but with a phenylalanine residue instead of tyrosine.
Uniqueness: N-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanine is unique due to the presence of both L-tyrosine and D-alanine residues, making it a valuable building block for synthesizing peptides with specific stereochemistry and functional properties .
Propiedades
Número CAS |
71591-34-9 |
|---|---|
Fórmula molecular |
C17H24N2O6 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-10(15(22)23)18-14(21)13(19-16(24)25-17(2,3)4)9-11-5-7-12(20)8-6-11/h5-8,10,13,20H,9H2,1-4H3,(H,18,21)(H,19,24)(H,22,23)/t10-,13+/m1/s1 |
Clave InChI |
NYAZOQCOUSBVBO-MFKMUULPSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)



![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)


![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
